![molecular formula C11H12F2N2OS B14748843 {2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol CAS No. 4745-77-1](/img/structure/B14748843.png)
{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a difluorophenyl group, an imino group, and a methanol group attached to the thiazolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol typically involves the reaction of 2,4-difluoroaniline with 4-methyl-1,3-thiazolidine-2-thione in the presence of a suitable base. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then treated with formaldehyde to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) are employed in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, {2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, and it is investigated for its pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of {2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}acetone: Similar structure but with an acetone group instead of methanol.
Uniqueness
The uniqueness of {2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol lies in its specific combination of functional groups. The presence of both the difluorophenyl and imino groups, along with the thiazolidine ring, provides a distinct set of chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
4745-77-1 |
|---|---|
分子式 |
C11H12F2N2OS |
分子量 |
258.29 g/mol |
IUPAC 名称 |
[2-(2,4-difluoroanilino)-4-methyl-5H-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C11H12F2N2OS/c1-11(5-16)6-17-10(15-11)14-9-3-2-7(12)4-8(9)13/h2-4,16H,5-6H2,1H3,(H,14,15) |
InChI 键 |
KJOFLUXIHGDWKD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CSC(=N1)NC2=C(C=C(C=C2)F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
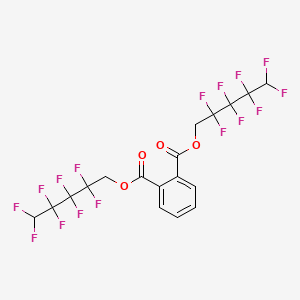

![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)


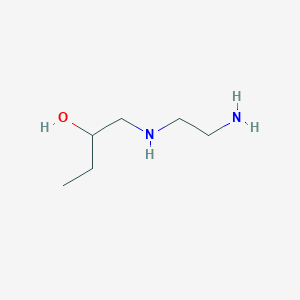
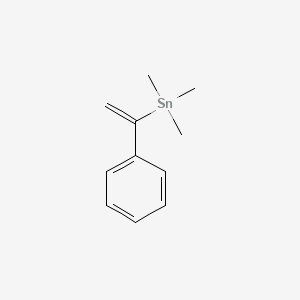
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
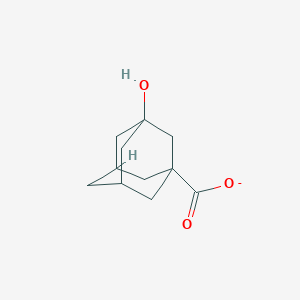
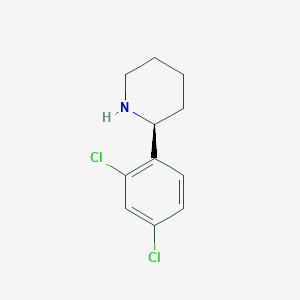
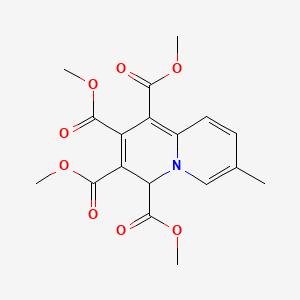
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
